molecular formula C4H4F3N3S B2894946 [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine CAS No. 1260663-10-2

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine

Cat. No.: B2894946
CAS No.: 1260663-10-2
M. Wt: 183.15
InChI Key: KWYLYFGZJUXFNL-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

The synthesis of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit the replication of cancer cells by interfering with DNA synthesis and repair mechanisms. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine can be compared with other similar compounds such as:

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c5-4(6,7)3-10-9-2(1-8)11-3/h1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYLYFGZJUXFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-10-2
Record name [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
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